4-Acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid is an organic compound with a complex structure that includes acetoxy, methylsulfonyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to various chemical reactions to form the final product. The key steps include:
Acetylation: Introduction of the acetoxy group.
Sulfonylation: Introduction of the methylsulfonyl group.
Coupling Reactions: Formation of the phenyl groups through coupling reactions such as Suzuki–Miyaura coupling.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The acetoxy and methylsulfonyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may result in the removal of oxygen atoms.
Scientific Research Applications
Chemistry
In chemistry, (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical entities through various reactions.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid can be used in the production of advanced materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid involves its interaction with molecular targets in biological systems. It may bind to specific enzymes or receptors, altering their activity and thereby influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)phenylacetic Acid: Used as an intermediate in the synthesis of other compounds.
2-(4-Methylsulfonylphenyl)indole: Studied for its anti-inflammatory properties.
Uniqueness
(Z)-4-Acetoxy-3-(4-(methylsulfonyl) phenyl)-2-phenylbut-2-enoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C19H18O6S |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-acetyloxy-3-(4-methylsulfonylphenyl)-2-phenylbut-2-enoic acid |
InChI |
InChI=1S/C19H18O6S/c1-13(20)25-12-17(14-8-10-16(11-9-14)26(2,23)24)18(19(21)22)15-6-4-3-5-7-15/h3-11H,12H2,1-2H3,(H,21,22) |
InChI Key |
RPWJWEFMAVOUBY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C(C1=CC=CC=C1)C(=O)O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.